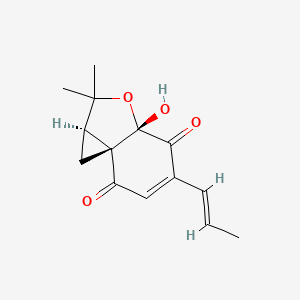

Dechloromycorrhizin A

Descripción

Contextualization of Fungal Secondary Metabolites from Lachnum papyraceum

The ascomycete fungus Lachnum papyraceum is a prolific producer of a diverse array of secondary metabolites. jst.go.jpscispace.com These compounds, not essential for the primary growth of the fungus, often exhibit a range of biological activities. nih.gov Research into the secondary metabolism of L. papyraceum has revealed a fascinating collection of molecules, including chlorinated isocoumarin (B1212949) derivatives which can be converted into potent nematicidal and antibiotic metabolites. acs.org

When cultured under standard conditions, L. papyraceum produces chlorinated compounds such as mycorrhizin A, chloromycorrhizin A, lachnumon (B1674218), and lachnumol A. jst.go.jpmdpi.com However, the metabolic profile of this fungus can be significantly altered by modifying the culture conditions. For instance, the addition of calcium bromide (CaBr2) to the culture medium inhibits the production of the typical chlorinated metabolites and instead leads to the formation of brominated analogs and other unique compounds. nih.govnih.gov This shift highlights the metabolic plasticity of L. papyraceum and its ability to incorporate different halogens into its secondary metabolites.

Beyond the halogenated compounds, L. papyraceum also synthesizes a variety of other structurally related molecules, including naphthalenone derivatives, phthalides, and chromanols. acs.org This metabolic diversity underscores the importance of this fungus as a source of novel natural products with potential applications in various fields.

Overview of Dechloromycorrhizin A Isomers within the Mycorrhizin Chemical Family

Within the mycorrhizin family, this compound exists as two distinct geometric isomers: (1'E)-Dechloromycorrhizin A and (1'Z)-Dechloromycorrhizin A. These isomers are structurally identical in terms of their core framework but differ in the spatial arrangement of substituents around the double bond in the side chain. This seemingly minor difference in geometry can have significant implications for their biological activity.

(1'E)-Dechloromycorrhizin A and its (1'Z) counterpart are non-halogenated members of the mycorrhizin family, distinguishing them from their chlorinated and brominated relatives. nih.gov The isolation of both isomers from Lachnum papyraceum cultures further illustrates the chemical diversity generated by this fungus. mdpi.com The structural elucidation of these isomers has been achieved through spectroscopic methods, with key differentiators being the coupling constants observed in their NMR spectra. carleton.ca

The table below provides a summary of key mycorrhizin analogs and related compounds isolated from Lachnum papyraceum.

| Compound Name | Key Structural Feature | Biological Activity Notes |

| (1'E)-Dechloromycorrhizin A | E-isomer at the side chain double bond | Nematicidal activity against C. elegans. mdpi.com |

| (1'Z)-Dechloromycorrhizin A | Z-isomer at the side chain double bond | Nematicidal activity against C. elegans. mdpi.com |

| Mycorrhizin A | Chlorinated side chain | Potent nematicidal and antibiotic. jst.go.jpacs.org |

| Chloromycorrhizin A | Chlorinated aromatic ring and side chain | Nematicidal activity. mdpi.com |

| Lachnumon | Contains a chlorinated epoxide group | Nematicidal and antimicrobial activities. jst.go.jp |

| Lachnumol A | Contains a chlorinated epoxide group | Nematicidal and antimicrobial activities. jst.go.jp |

| Mycorrhizin B1 & B2 | Brominated derivatives of Mycorrhizin A | Similar antimicrobial and nematicidal activity to chlorinated analogues. nih.gov |

| Lachnumon B1 & B2 | Brominated derivatives of Lachnumon | Similar antimicrobial and nematicidal activity to chlorinated analogues. nih.gov |

All mycorrhizin derivatives, including the dechlorinated isomers, have been reported to exhibit mutagenic properties in the Ames test, which suggests they may act as DNA-alkylating agents. nih.gov The nematicidal activity of these compounds has been particularly noted against the nematode Caenorhabditis elegans, although they show little to no activity against Meloidogyne incognita. mdpi.com The LD50 values for (1'E)-Dechloromycorrhizin A and (1'Z)-Dechloromycorrhizin A against C. elegans have been reported as 2 µg/mL. mdpi.com

Structure

3D Structure

Propiedades

Número CAS |

150824-26-3 |

|---|---|

Fórmula molecular |

C14H16O4 |

Peso molecular |

248.27 g/mol |

Nombre IUPAC |

(1aR,3aS,7aS)-3a-hydroxy-2,2-dimethyl-5-[(E)-prop-1-enyl]-1,1a-dihydrocyclopropa[c][1]benzofuran-4,7-dione |

InChI |

InChI=1S/C14H16O4/c1-4-5-8-6-10(15)13-7-9(13)12(2,3)18-14(13,17)11(8)16/h4-6,9,17H,7H2,1-3H3/b5-4+/t9-,13-,14+/m0/s1 |

Clave InChI |

PIKQVDHHJWKTME-RLFNYLBTSA-N |

SMILES isomérico |

C/C=C/C1=CC(=O)[C@]23C[C@H]2C(O[C@@]3(C1=O)O)(C)C |

SMILES canónico |

CC=CC1=CC(=O)C23CC2C(OC3(C1=O)O)(C)C |

Origen del producto |

United States |

Isolation and Purification Methodologies for 1 E Dechloromycorrhizin a

Fungal Cultivation and Biomass Preparation Strategies

The production of (1'E)-Dechloromycorrhizin A is initiated by the careful cultivation of the source fungus under controlled laboratory conditions. This compound has been successfully isolated from the endophytic fungus Lachnum papyraceum, which was collected in Germany. nih.gov Fungal cultivation is typically performed using either submerged fermentation (SmF) in a liquid medium or solid-state fermentation (SSF) on a solid substrate. mdpi.com

Laboratory cultivation generally begins with growing the fungus on an agar (B569324) plate, such as a potato dextrose agar (PDA) or yeast extract-malt extract-glucose (YMG) agar, to establish a healthy culture. researchgate.netnih.gov For larger-scale production, inoculum from the agar plate, usually in the form of fungal spores or mycelial fragments, is transferred to a liquid culture medium in shake flasks or a bioreactor. researchgate.net The composition of the culture medium, temperature, pH, and aeration are critical factors that influence fungal growth and the production of secondary metabolites. nih.gov Fungi are often cultivated for several weeks to allow for sufficient biomass growth and metabolite accumulation. researchgate.net Following the incubation period, the fungal biomass (mycelia) is separated from the liquid culture broth by filtration, and both components are typically processed for extraction.

Table 1: Fungal Source and Cultivation Overview

| Parameter | Description | Reference |

|---|---|---|

| Fungal Source | Lachnum papyraceum | nih.gov |

| Cultivation Types | Submerged Fermentation (SmF), Solid-State Fermentation (SSF) | mdpi.com |

| Common Media | Potato Dextrose Agar/Broth (PDA/PDB), Yeast Malt Glucose (YMG) | researchgate.netnih.gov |

| Typical Inoculum | Fungal spores or mycelial fragments | researchgate.net |

| Post-Cultivation Step | Separation of fungal biomass from culture broth via filtration | |

Extraction Techniques for Secondary Metabolite Isolation

The next critical step is the extraction of the desired compound from the fungal biomass and culture filtrate. This process aims to efficiently transfer the secondary metabolites from the aqueous and solid fungal materials into an organic solvent.

Solvent-based extraction is a cornerstone of natural product chemistry. For azaphilones produced in liquid cultures, ethyl acetate (B1210297) is a commonly used solvent due to its effectiveness in extracting moderately polar compounds. mdpi.comnih.gov The culture filtrate is typically mixed vigorously with ethyl acetate, and the process is repeated multiple times to ensure a thorough extraction. The organic layers are then combined and concentrated under reduced pressure to yield a crude extract. nih.gov If the fungus is grown on a solid medium, a solvent like ethanol (B145695) may be used to extract the metabolites from the biomass. mdpi.com The choice of solvent is a critical parameter that depends on the polarity of the target compounds.

To improve efficiency and align with green chemistry principles, several advanced extraction techniques have been developed. chemmethod.com These methods often offer reduced solvent consumption, shorter extraction times, and higher yields compared to conventional techniques. mdpi.comacs.org While not always explicitly documented for every compound, these are standard advanced practices in the field:

Ultrasound-Assisted Extraction (UAE): Utilizes high-frequency ultrasound waves to disrupt fungal cell walls and enhance mass transfer. acs.orgacs.org

Microwave-Assisted Extraction (MAE): Employs microwave energy to rapidly heat the solvent and sample, increasing extraction speed and efficiency. acs.orgacs.org

Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, most commonly CO2, as the extraction solvent. It is highly tunable and leaves behind no toxic residue. acs.orgacs.org

Pressurized Liquid Extraction (PLE): Involves using solvents at elevated temperatures and pressures, which enhances their extraction efficiency. This has been successfully applied to extract azaphilone pigments from Talaromyces species. nih.gov

Chromatographic Separation Techniques for Compound Enrichment

The crude extract obtained is a complex mixture requiring further separation to isolate pure (1'E)-Dechloromycorrhizin A. akjournals.com Chromatography, a technique that separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase, is indispensable for this purpose. bioanalysis-zone.comkhanacademy.org

A multi-step liquid chromatography (LC) approach is standard for purifying fungal metabolites. nih.gov The process often begins with a low-resolution technique to achieve initial fractionation.

Vacuum Liquid Chromatography (VLC) or Column Chromatography (CC): The crude extract is first loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. akjournals.com A solvent or a gradient of solvents with increasing polarity (e.g., n-hexane to ethyl acetate) is passed through the column, separating the extract into several fractions. akjournals.com

High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using HPLC. Reversed-phase (RP) columns, such as C18, are very common. pensoft.net These columns have a nonpolar stationary phase, and a polar mobile phase (e.g., a mixture of methanol (B129727) or acetonitrile (B52724) and water) is used for elution. nih.gov By carefully controlling the solvent gradient, it is possible to achieve high-resolution separation of closely related compounds, including geometric isomers like the (E) and (Z) forms of a molecule. nih.govresearchgate.net

Preparative HPLC: The final purification step often involves preparative HPLC, which uses larger columns to handle greater quantities of the semi-purified fraction, yielding the pure compound. nih.gov

Table 2: Typical Liquid Chromatography Workflow for Fungal Metabolite Purification

| Chromatographic Step | Stationary Phase Example | Mobile Phase Example | Purpose | Reference |

|---|---|---|---|---|

| Initial Fractionation | Silica Gel | n-Hexane-Ethyl Acetate Gradient | Gross separation of crude extract into fractions based on polarity. | akjournals.com |

| Intermediate Purification | Reversed-Phase C18 | Methanol/Water or Acetonitrile/Water Gradient | High-resolution separation of fractions to isolate the target compound from impurities. | pensoft.netnih.gov |

| Final Purification | Reversed-Phase C18 (Preparative) | Isocratic or Gradient Acetonitrile/Water | Isolation of the pure compound in larger quantities. | nih.gov |

Beyond standard LC techniques, more advanced methods are available that can be critical for resolving particularly complex mixtures or separating delicate compounds. The continuous development of chromatographic techniques, including improvements in stationary phases and the use of ultra-high-performance liquid chromatography (UHPLC), allows for even greater separation efficiency. nih.govnih.gov UHPLC, which uses columns with smaller particle sizes, provides higher resolution and faster analysis times. nih.gov The coupling of these high-resolution separation techniques with mass spectrometry (LC-MS) is essential for rapidly identifying known compounds (dereplication) in complex extracts, which helps to target the isolation of novel or desired substances. pensoft.netacs.org

Spectroscopic and Advanced Analytical Methods for Structural Elucidation of 1 E Dechloromycorrhizin a

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Assignment and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy was the principal tool used to determine the detailed structure of (1'E)-Dechloromycorrhizin A. Through a series of one-dimensional and two-dimensional experiments, researchers were able to piece together the isocoumarin (B1212949) core and the attached side chain, as well as confirm the geometry of the exocyclic double bond. doi.org

One-Dimensional NMR (¹H, ¹³C) Applications

One-dimensional ¹H and ¹³C NMR spectra provided the initial and fundamental information regarding the number and types of protons and carbons in the molecule. The proton-decoupled ¹³C NMR spectrum revealed the presence of all carbon atoms, while the ¹H NMR spectrum showed the chemical environment and multiplicity of each proton. doi.org

The specific chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) are critical for the complete assignment of the structure. This detailed data, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), is presented in the primary literature. doi.org

Interactive Data Table: ¹H NMR Data for (1'E)-Dechloromycorrhizin A

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available in search results |

Interactive Data Table: ¹³C NMR Data for (1'E)-Dechloromycorrhizin A

| Position | Chemical Shift (δ, ppm) |

| Data not available in search results |

Two-Dimensional NMR (COSY, HSQC, HMBC) for Correlational Insights

To establish the connectivity between atoms, a suite of two-dimensional NMR experiments was employed. doi.org

COSY (Correlation Spectroscopy): This experiment established proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons within the isocoumarin ring system and along the side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlated each proton signal with the signal of the carbon atom it is directly attached to, providing definitive ¹H-C one-bond connections.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment was crucial for piecing together the entire molecular skeleton. It reveals correlations between protons and carbons that are two or three bonds apart, connecting quaternary carbons (like the carbonyl group) to the rest of the structure and linking the side chain to the isocoumarin core.

Stereochemical Differentiation through Spectroscopic Data (e.g., J-coupling Constants for E/Z Isomerism)

The stereochemistry of the double bond at the 1' position was a key structural feature to be determined. The magnitude of the vicinal proton-proton coupling constant (³J) across the double bond is diagnostic for its geometry. For (1'E)-Dechloromycorrhizin A, the size of the coupling constant between H-1' and H-2' would be characteristic of a trans (E) configuration, which is typically larger (around 11-18 Hz) than that for a cis (Z) configuration (around 6-14 Hz). This specific J-value, reported in the original structure elucidation paper, confirmed the 'E' assignment of the isomer. doi.org

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pattern Analysis

Mass spectrometry was used to determine the exact molecular weight and elemental composition of (1'E)-Dechloromycorrhizin A. doi.org High-resolution mass spectrometry (HRMS) would have provided a precise mass measurement, allowing for the unambiguous determination of the molecular formula, C₁₅H₁₄O₄.

The mass spectrum also reveals a characteristic fragmentation pattern. Upon ionization, the molecular ion (M⁺) undergoes fragmentation, breaking at predictable points. The analysis of the mass-to-charge ratio (m/z) of these fragments provides corroborating evidence for the proposed structure, often showing characteristic losses of small molecules like water (H₂O) or carbon monoxide (CO), or cleavage at specific bonds within the side chain. doi.org The specific m/z values of the molecular ion and key fragments are detailed in the primary literature. doi.org

Ancillary Spectroscopic Techniques (e.g., Ultraviolet-Visible (UV-Vis), Infrared (IR)) in Structural Characterization

Other spectroscopic methods provided complementary information about the functional groups and electronic system of the molecule. doi.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is used to identify the presence of chromophores (light-absorbing groups). For (1'E)-Dechloromycorrhizin A, the conjugated system of the isocoumarin ring gives rise to characteristic absorption maxima (λₘₐₓ) in the ultraviolet region.

Infrared (IR) Spectroscopy: The IR spectrum is used to identify specific functional groups based on their vibrational frequencies. Key absorption bands for this molecule would include a strong absorption for the ester carbonyl (C=O) group, absorptions for the carbon-carbon double bonds (C=C) in the aromatic ring and side chain, and a broad absorption corresponding to the hydroxyl (-OH) group.

Advanced Analytical Methodologies for Purity Assessment

Following isolation from the fungal culture, the purity of (1'E)-Dechloromycorrhizin A was assessed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is the standard method for such assessments. doi.org By developing a suitable method (selecting an appropriate column and mobile phase), a single, sharp peak in the chromatogram, often monitored by a UV detector, would confirm the purity of the isolated sample. This ensures that the spectroscopic data obtained is from a single compound and not a mixture.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in natural product chemistry, pivotal for both the isolation and analytical assessment of compounds from complex biological extracts. In the case of metabolites from Lachnum papyraceum, including (1'E)-Dechloromycorrhizin A and its congeners, HPLC, particularly in the reversed-phase mode, has been the method of choice for purification.

The isolation of (1'E)-Dechloromycorrhizin A and related mycorrhizin derivatives from the fungal culture broth is typically achieved through a multi-step purification process where HPLC serves as the final, high-resolution step. Preparative HPLC is employed to separate individual components from crude or semi-purified extracts, yielding pure compounds for subsequent structural analysis by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Analytical HPLC is then used to assess the purity of the isolated compound and can be used for quantification. The retention time of (1'E)-Dechloromycorrhizin A in a specific HPLC system is a characteristic parameter that aids in its identification in different sample batches.

Detailed Research Findings:

Research on the metabolites of Lachnum papyraceum has consistently utilized reversed-phase HPLC for the separation of various isocoumarin derivatives. While specific chromatograms for (1'E)-Dechloromycorrhizin A are detailed in specialized literature, the general approach involves the use of a C18 stationary phase. The mobile phase typically consists of a gradient of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

The table below summarizes typical parameters used in the HPLC analysis of isocoumarin natural products, applicable to the analysis of (1'E)-Dechloromycorrhizin A.

| Parameter | Typical Value |

| Stationary Phase | Reversed-Phase C18 (Octadecylsilane) |

| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.1% Formic Acid) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) at wavelengths relevant for the chromophore (e.g., 254 nm, 280 nm) |

| Injection Volume | 5 - 20 µL |

| Column Temperature | Ambient to 40 °C |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. While direct GC analysis of a relatively complex and polar molecule like (1'E)-Dechloromycorrhizin A is challenging due to its low volatility, the technique can be applied under specific conditions, typically involving derivatization.

For GC analysis, non-volatile compounds are chemically modified to increase their volatility. For a molecule with hydroxyl groups, silylation is a common derivatization technique. This process replaces the active hydrogen in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, resulting in a less polar and more volatile compound that is amenable to GC analysis.

Once derivatized, the sample can be introduced into the GC system, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components are then detected, often by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), the latter providing both identification and structural information.

Detailed Research Findings:

While the primary literature on (1'E)-Dechloromycorrhizin A predominantly focuses on HPLC for isolation, the principles of GC-MS have been widely applied to the analysis of the broader class of isocoumarins and other fungal secondary metabolites, especially for metabolic profiling studies. The application of GC to (1'E)-Dechloromycorrhizin A would likely be for specialized analytical purposes, such as detecting trace amounts in a complex matrix after derivatization or for analyzing potential volatile degradation products.

The following table outlines hypothetical parameters for the GC-MS analysis of a derivatized form of (1'E)-Dechloromycorrhizin A.

| Parameter | Typical Value |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS) |

| GC Column | Fused silica (B1680970) capillary column with a non-polar stationary phase (e.g., 5% Phenyl Polysiloxane) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Temperature gradient, e.g., starting at 100 °C, holding for 2 min, then ramping to 280 °C at 10 °C/min |

| Detector | Mass Spectrometer (MS) with Electron Ionization (EI) |

| MS Scan Range | 50 - 550 m/z |

Biosynthetic Pathways of 1 E Dechloromycorrhizin a

Precursor Incorporation and Metabolic Labeling Studies

Direct experimental evidence from precursor incorporation and metabolic labeling studies specifically for (1'E)-Dechloromycorrhizin A is not available in published literature. However, the general methodology for such studies provides a framework for understanding how the origins of its carbon skeleton could be traced.

Metabolic labeling is a powerful technique used to elucidate biosynthetic pathways. It involves feeding the producing organism with a potential precursor molecule enriched with a stable or radioactive isotope (e.g., ¹³C, ¹⁴C, ²H). The location of these labels in the final natural product is then determined, typically by mass spectrometry or NMR spectroscopy, which maps the route of the precursor through the biosynthetic assembly line.

Based on its chemical structure and the co-isolation of related compounds, (1'E)-Dechloromycorrhizin A is hypothesized to be of polyketide origin. Polyketides are assembled from simple carboxylic acid units, primarily acetyl-CoA as a starter unit and malonyl-CoA as extender units. Furthermore, research on Lachnum papyraceum has identified 6-Hydroxymellein as a co-metabolite and proposed it as a precursor to Mycorrhizin A, a closely related chlorinated analogue of (1'E)-Dechloromycorrhizin A. scispace.com Dihydroisocoumarins like 6-Hydroxymellein are known fungal polyketides, reinforcing the classification of (1'E)-Dechloromycorrhizin A within this group. researchgate.netresearchgate.net

Enzymatic Transformations in Mycorrhizin Biosynthesis

The biosynthesis of (1'E)-Dechloromycorrhizin A from simple precursors is a multi-step process catalyzed by a suite of specialized enzymes. This process begins with the formation of a polyketide backbone, which is then subjected to a series of modifications to yield the final complex structure.

Polyketide Synthase (PKS) Involvement and Programming Rules

The carbon skeleton of (1'E)-Dechloromycorrhizin A is assembled by a Type I iterative Polyketide Synthase (PKS). researchgate.net Fungal Type I PKSs are large, multifunctional enzymes that contain multiple catalytic domains within a single polypeptide chain. nih.gov These enzymes function like a molecular assembly line, iteratively condensing acyl-CoA units to build the polyketide chain.

The biosynthesis of the proposed precursor, 6-hydroxymellein, would involve the condensation of one acetyl-CoA starter unit with four malonyl-CoA extender units. The PKS responsible would be a partially reducing PKS (PR-PKS), as some, but not all, of the keto groups generated during chain extension are reduced.

Table 1: Postulated PKS Domains and Functions for Mycorrhizin Precursor Biosynthesis

| Domain | Function | Role in 6-Hydroxymellein Biosynthesis |

| Starter Unit Acyl-Transferase (SAT) | Selects and loads the starter unit (acetyl-CoA). | Loads acetyl-CoA onto the ACP domain. |

| Acyl-Transferase (AT) | Selects and loads extender units (malonyl-CoA). | Loads four successive malonyl-CoA units. |

| Ketosynthase (KS) | Catalyzes the Claisen condensation between the growing chain and the extender unit. | Performs five condensation reactions. |

| Ketoreductase (KR) | Reduces a β-keto group to a hydroxyl group. | Selectively reduces specific keto groups during chain elongation. |

| Dehydratase (DH) | Eliminates water from a β-hydroxy group to form a double bond. | Selectively dehydrates specific hydroxyl groups. |

| Acyl Carrier Protein (ACP) | Tethers the growing polyketide chain via a phosphopantetheine arm. | Holds the polyketide intermediate during synthesis. |

| Thioesterase (TE) / Product Template (PT) | Catalyzes the release and cyclization of the final polyketide chain. | Releases and facilitates the cyclization of the pentaketide (B10854585) chain to form the dihydroisocoumarin core. |

Post-PKS Modification Enzymes (e.g., Halogenases, Methyltransferases)

Following the synthesis of the initial polyketide backbone by the PKS, a series of post-PKS modifications are required to generate the final structure of (1'E)-Dechloromycorrhizin A and its relatives. These tailoring enzymes are typically encoded by genes located within the same biosynthetic gene cluster as the PKS.

Strong evidence for the involvement of a halogenase in the mycorrhizin pathway comes from culture experiments with Lachnum papyraceum. The production of chlorinated metabolites like Mycorrhizin A and Chloromycorrhizin A points to the action of a chlorinating enzyme. researchgate.net When the culture medium is supplemented with bromide salts, the fungus produces brominated analogues of Mycorrhizin A and Lachnumon (B1674218). nih.gov This indicates that the halogenase is capable of utilizing bromide as well as chloride, a promiscuity observed in some fungal halogenases. The production of (1'E)-Dechloromycorrhizin A likely occurs when the halogenation step is bypassed or absent.

Other potential post-PKS enzymes in the pathway include:

Hydroxylases/Oxygenases: Responsible for introducing hydroxyl groups and forming the epoxide and cyclopropane (B1198618) rings characteristic of the mycorrhizin family.

Methyltransferases: While (1'E)-Dechloromycorrhizin A itself is not methylated, Lachnum papyraceum also produces related methoxylated isocoumarins, such as 4-chloro-6-methoxymellein, indicating the presence of methyltransferase activity within the fungus's metabolic machinery. scispace.comnih.gov

Genetic Basis of Biosynthetic Gene Clusters (BGCs)

In fungi, the genes encoding the enzymes for a specific secondary metabolite pathway are typically located together in the genome in a functional unit known as a Biosynthetic Gene Cluster (BGC). nih.govnih.gov While the specific BGC responsible for (1'E)-Dechloromycorrhizin A production in Lachnum papyraceum has not yet been identified or characterized, its structure can be predicted based on known fungal PKS BGCs. biorxiv.org

A putative mycorrhizin BGC would be expected to contain:

A PKS Gene: The core gene encoding the large, multidomain polyketide synthase enzyme.

Tailoring Enzyme Genes: Genes encoding post-PKS modification enzymes such as halogenases, cytochrome P450 monooxygenases, dehydrogenases, and methyltransferases.

A Transcription Factor Gene: A regulatory gene that controls the expression of the other genes in the cluster, often switching on the pathway in response to specific developmental or environmental cues.

A Transporter Gene: A gene encoding a membrane protein, often from the Major Facilitator Superfamily (MFS) or ATP-binding cassette (ABC) transporter family, responsible for exporting the final product out of the fungal cell to prevent self-toxicity. nih.gov

The discovery and characterization of this BGC through genome sequencing and bioinformatic analysis would provide definitive insights into the biosynthesis of (1'E)-Dechloromycorrhizin A and enable heterologous expression and pathway engineering efforts. nih.govyoutube.com

Influence of Environmental Factors on Biosynthetic Productivity and Chemodiversity

The production of secondary metabolites by fungi is often highly sensitive to environmental and nutritional conditions. These factors can influence not only the quantity of a compound produced but also the diversity of related analogues that are synthesized.

Culture Medium Composition and Nutrient Availability

The composition of the culture medium is a critical factor influencing the production of (1'E)-Dechloromycorrhizin A and its halogenated counterparts by Lachnum papyraceum. Specifically, the availability of halide ions in the medium directly dictates the chemodiversity of the metabolites produced.

Studies have shown that altering the concentration of calcium chloride (CaCl₂) and calcium bromide (CaBr₂) has a profound effect on the secondary metabolism of the fungus. scispace.comnih.gov

In a standard medium containing CaCl₂, L. papyraceum produces a mixture of chlorinated compounds, including Mycorrhizin A and Chloromycorrhizin A, alongside non-halogenated compounds like (1'E)-Dechloromycorrhizin A. mdpi.com

When CaBr₂ is added to the medium, the production of the chlorinated mycorrhizins is strongly inhibited. nih.gov Instead, the fungus produces novel brominated derivatives as well as an increased yield of non-halogenated metabolites such as the papyracons. nih.govjst.go.jp

This phenomenon, known as halogen-directed biosynthesis, highlights the competitive nature of halide incorporation by the pathway's halogenase enzyme.

Table 2: Effect of Halide Supplementation on Metabolite Production in Lachnum papyraceum

| Medium Condition | Key Metabolites Observed | Implication for Biosynthesis |

| Standard Medium (with CaCl₂) | Mycorrhizin A, Chloromycorrhizin A, (1'E)-Dechloromycorrhizin A | Baseline production with active chlorination. |

| Medium with added CaBr₂ | Brominated mycorrhizin/lachnumon analogues, Papyracons, Isocoumarin (B1212949) derivatives | Halogenase utilizes bromide; pathway shifts away from chlorinated products. scispace.comnih.gov |

| Medium with CaBr₂ replacing CaCl₂ | Production of mycorrhizins and lachnumon is strongly inhibited; Isocoumarin derivatives are produced. | High bromide concentration is inhibitory to the main pathway, diverting precursors to simpler polyketides. nih.gov |

These findings demonstrate that the culture environment, particularly the availability of specific nutrients like halide ions, is a key determinant of the final chemical output of the mycorrhizin biosynthetic pathway.

Halogen Source Variation in Cultivation Media

The biosynthesis of halogenated natural products, such as Mycorrhizin A, and their non-halogenated counterparts, like (1'E)-Dechloromycorrhizin A, in fungi is significantly influenced by the availability of halide ions in the growth medium. Research into the secondary metabolite production of the fungus Cylindrocarpon sp. has demonstrated a clear correlation between the concentration of chloride and bromide ions in the cultivation media and the relative yields of chlorinated and non-chlorinated derivatives.

A key study investigating these biosynthetic pathways involved cultivating the fungus in a basal medium supplemented with varying concentrations of potassium chloride (KCl) and potassium bromide (KBr). The production of Mycorrhizin A, (1'E)-Dechloromycorrhizin A, and a brominated analog, Bromomycorrhizin A, was then quantified.

When the fungus was cultured in a medium devoid of additional halide salts, the primary metabolite produced was (1'E)-Dechloromycorrhizin A. The introduction of chloride ions into the medium led to a dose-dependent increase in the production of Mycorrhizin A. Conversely, as the concentration of chloride increased, the yield of (1'E)-Dechloromycorrhizin A decreased, indicating that the enzymatic machinery responsible for halogenation preferentially utilizes chloride to produce the chlorinated analog when available.

Interestingly, the supplementation of the medium with bromide ions resulted in the biosynthesis of Bromomycorrhizin A, a novel brominated metabolite. This demonstrates the flexibility of the halogenating enzyme(s) in utilizing alternative halide substrates. The production of Bromomycorrhizin A also appeared to be concentration-dependent.

These findings highlight the competitive nature of halide incorporation during the biosynthesis of these secondary metabolites. The relative abundance of chloride and bromide ions in the environment directly dictates the type and quantity of the halogenated compounds produced by Cylindrocarpon sp..

**Table 1: Effect of Halogen Source Variation on the Production of Mycorrhizin A and its Analogs by *Cylindrocarpon sp.***

| Supplement in Medium | Concentration (mM) | Mycorrhizin A (mg/L) | (1'E)-Dechloromycorrhizin A (mg/L) | Bromomycorrhizin A (mg/L) |

| None | 0 | 2.1 | 15.3 | 0 |

| KCl | 10 | 12.5 | 5.4 | 0 |

| KCl | 50 | 25.1 | 1.2 | 0 |

| KBr | 10 | 1.8 | 6.1 | 8.9 |

| KBr | 50 | 0.5 | 2.3 | 22.4 |

Biological Activities and Mechanistic Investigations of 1 E Dechloromycorrhizin a

Nematocidal Activity Spectrum and Specificity

(1'E)-Dechloromycorrhizin A exhibits a distinct and selective pattern of nematocidal activity, demonstrating high potency against certain nematode species while being virtually inactive against others. This specificity is a key characteristic of its biological profile.

Research has consistently shown that (1'E)-Dechloromycorrhizin A is highly effective against the free-living nematode Caenorhabditis elegans. nih.gov Laboratory assays have determined its median lethal dose (LD50) to be 2 µg/mL against this model organism. nih.gov This potent activity makes C. elegans a valuable tool for screening and mechanistic studies of this compound and its analogs. The use of C. elegans in such assays is well-established due to its rapid life cycle, genetic tractability, and the availability of high-throughput screening methods. mdpi.comnih.gov

In stark contrast to its effect on C. elegans, (1'E)-Dechloromycorrhizin A shows almost no activity against the plant-parasitic root-knot nematode Meloidogyne incognita. nih.gov Studies have reported its LD50 value against M. incognita to be greater than 100 µg/mL, indicating a significant difference in susceptibility between the two nematode species. nih.gov This differential activity highlights a remarkable specificity in the compound's mode of action, suggesting that its molecular target is either absent in M. incognita or is present in a form that is not susceptible to the compound's effects.

Cellular and Molecular Targets of (1'E)-Dechloromycorrhizin A

The precise cellular and molecular targets of (1'E)-Dechloromycorrhizin A in nematodes have not yet been fully elucidated in scientific literature. However, the potent and specific nature of its activity against C. elegans suggests the involvement of a specific molecular target rather than a general cytotoxic effect. General studies on other nematicidal compounds from fungi suggest that potential targets could include the neuromuscular system, such as ion channels or receptors, which are often targeted by anthelmintics. nih.gov Other possibilities include interference with crucial metabolic pathways or the induction of oxidative stress within the nematode. mdpi.comresearchgate.net Further research, potentially utilizing techniques like thermal proteome profiling and genetic screening with C. elegans mutants, is necessary to identify the specific binding proteins and pathways affected by (1'E)-Dechloromycorrhizin A. nih.gov

Comparative Analysis with Structurally Related Biologically Active Metabolites

(1'E)-Dechloromycorrhizin A belongs to a family of structurally related metabolites isolated from Lachnum papyraceum, each with varying degrees of nematocidal activity. A comparative analysis of these compounds provides insights into their structure-activity relationships.

Metabolites such as Mycorrhizin A, Chloromycorrhizin A, Lachnumon (B1674218), Lachnumol A, and the (1'Z)-isomer of Dechloromycorrhizin A also exhibit nematocidal properties against C. elegans. nih.gov However, their potency varies, as indicated by their different LD50 values. For instance, Mycorrhizin A is even more potent than (1'E)-Dechloromycorrhizin A, with an LD50 of 1 µg/mL against C. elegans. Conversely, Chloromycorrhizin A is significantly less active, with an LD50 of 100 µg/mL. nih.gov Like (1'E)-Dechloromycorrhizin A, all these related compounds are largely inactive against M. incognita. nih.gov This consistent pattern of activity across structurally similar molecules reinforces the hypothesis of a specific target present in C. elegans but not in M. incognita.

Nematocidal Activity of (1'E)-Dechloromycorrhizin A and Related Metabolites

| Compound | LD50 against C. elegans (µg/mL) | LD50 against M. incognita (µg/mL) |

|---|---|---|

| Mycorrhizin A | 1 | >100 |

| (1'E)-Dechloromycorrhizin A | 2 | >100 |

| (1'Z)-Dechloromycorrhizin A | 2 | >100 |

| Lachnumol A | 5 | >100 |

| Lachnumon | 25 | >100 |

| Chloromycorrhizin A | 100 | >100 |

Bioassay Development and Optimization for Activity Evaluation

The evaluation of the nematocidal activity of (1'E)-Dechloromycorrhizin A relies on the development and optimization of robust bioassays. Standardized in-vitro methods are crucial for obtaining reproducible and comparable results.

For assessing activity against C. elegans, liquid-based assays in multi-well plates are commonly employed. plos.orgnih.gov These assays typically involve exposing a synchronized population of nematodes to various concentrations of the test compound. Mortality or paralysis is then scored over a set period, often 24 to 72 hours. Optimization of these assays may involve adjusting parameters such as nematode stage (e.g., L1 or L4 larvae), incubation temperature, and the medium used. mdpi.com

For plant-parasitic nematodes like M. incognita, bioassays often focus on the inhibition of egg hatching and the mortality of second-stage juveniles (J2s). nih.govusda.gov These assays require the extraction of eggs from infected plant roots, surface sterilization to prevent microbial contamination, and incubation in the presence of the test compound. nih.govusda.gov The number of hatched juveniles and their mobility are then quantified. Optimization of these bioassays is critical and can involve modifying the extraction and sterilization procedures, the composition of the assay medium, and the duration of exposure. nih.govusda.gov The development of high-throughput screening methods for both nematode species is an ongoing area of research to facilitate the discovery and characterization of new nematicidal compounds. mdpi.comnih.gov

Chemical Synthesis and Derivatization Strategies for 1 E Dechloromycorrhizin a and Its Analogs

Total Synthesis Approaches to Mycorrhizin Natural Product Frameworks

The total synthesis of natural products provides unambiguous proof of their proposed structures and offers a platform for the development of new synthetic methodologies. The first total synthesis of (±)-Dechloromycorrhizin A, alongside its chlorinated counterpart (±)-Mycorrhizin A, was a significant achievement that solidified their structural assignments. researchgate.net These syntheses often serve as a benchmark for creating diverse bioactive molecules. nih.govlibretexts.org

A key strategy in constructing the angularly fused 6,3,5-tricyclic skeleton of the Mycorrhizin family involves a multi-step sequence that meticulously builds the complex ring system. One reported approach for the racemic synthesis of Dechloromycorrhizin A showcases a convergent strategy where key fragments are prepared separately before being joined and cyclized to form the core structure. While specific details of every synthesis can vary, common strategies in natural product synthesis often involve:

Strategic Disconnections: Identifying key bonds that can be formed reliably to break the complex target molecule down into simpler, accessible starting materials.

Ring-Forming Reactions: Employing powerful reactions such as Diels-Alder cycloadditions, aldol condensations, or transition-metal-catalyzed cyclizations to construct the various rings of the scaffold.

Functional Group Interconversions: Carefully planned sequences of reactions to install and modify functional groups at specific positions without interfering with other parts of the molecule.

The development of chemoenzymatic routes, which combine the selectivity of enzymes with the versatility of chemical reactions, is also an emerging strategy in the synthesis of complex natural products. libretexts.org

| Key Synthetic Challenge | Common Strategic Solutions | Relevance to Mycorrhizin Framework |

| Construction of Fused Rings | Intramolecular cyclizations, Cycloaddition reactions | Essential for creating the core tricyclic system. |

| Control of Stereochemistry | Use of chiral auxiliaries, Asymmetric catalysis | Crucial for obtaining the correct 3D arrangement of atoms. |

| Installation of Functional Groups | Regioselective reactions, Protecting group strategies | Necessary for introducing hydroxyl, carbonyl, and other groups. |

Semisynthetic Modification Strategies for Analog Generation

While total synthesis provides access to the core structure, semisynthesis—the chemical modification of a natural product isolated from a natural source—is often a more efficient method for generating a library of analogs. Although specific literature on the semisynthetic modification of (1'E)-Dechloromycorrhizin A is not abundant, strategies can be inferred based on the reactivity of the functional groups present in its furanone-based structure.

The 3(2H)-furanone unit is a prominent feature in many biologically active natural products and offers several handles for chemical modification. Potential strategies for generating analogs of (1'E)-Dechloromycorrhizin A could include:

Side-Chain Modification: The substituents on the core ring system can be chemically altered. For instance, if hydroxyl groups are present, they can be subjected to esterification or etherification to introduce a variety of new functionalities, potentially altering the compound's lipophilicity and biological target interactions.

Modification of the Furanone Ring: The α,β-unsaturated carbonyl system within the furanone ring is a reactive center. It can potentially undergo Michael additions with various nucleophiles, leading to the introduction of new substituents at the β-position.

Derivatization of Carbonyl Groups: The ketone or lactone carbonyls could be reduced to the corresponding alcohols, which could then be further functionalized. Alternatively, they could be converted to other functional groups like oximes or hydrazones.

These general approaches, widely used in the chemical modification of other natural products like polysaccharides and antibiotics, allow for the systematic exploration of the molecule's chemical space to identify analogs with improved properties.

Derivatization Techniques for Enhanced Analytical Detection and Separation

The analysis of natural products in complex biological or environmental matrices often requires derivatization to improve their detection by analytical instruments. Chemical derivatization modifies the analyte's structure to enhance its physicochemical properties for a specific analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). This can improve volatility, thermal stability, and, most importantly, detector response.

For a compound like (1'E)-Dechloromycorrhizin A, which contains polar functional groups such as hydroxyls and carbonyls, derivatization is a key strategy to improve analytical performance. The primary goals are to increase the sensitivity and selectivity of the detection method.

Mass spectrometry (MS) is a powerful tool for the detection and identification of compounds, but its sensitivity is highly dependent on the ionization efficiency of the analyte. Derivatization can significantly enhance the signal of a target molecule in MS.

For Gas Chromatography-Mass Spectrometry (GC-MS): (1'E)-Dechloromycorrhizin A is likely not volatile enough for direct GC-MS analysis. Derivatization of its polar hydroxyl groups with silylating reagents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., N-methyl-bis-trifluoroacetamide - MBTFA) can be employed. This process replaces the active hydrogen atoms, which reduces polarity and increases volatility and thermal stability, allowing the compound to be analyzed by GC-MS. These derivatives often produce characteristic fragmentation patterns that aid in structural confirmation.

For Liquid Chromatography-Mass Spectrometry (LC-MS): In LC-MS with techniques like electrospray ionization (ESI), derivatization can be used to introduce a group that is easily ionized. For example, reacting the analyte with a reagent that imparts a permanent positive charge (a quaternary ammonium group) or a group with high proton affinity (like a tertiary amine) can dramatically increase the signal intensity in positive-ion mode. This makes it possible to detect the compound at much lower concentrations.

For analytical techniques that rely on spectroscopic detection, such as HPLC with UV-Visible (UV-Vis) or Fluorescence (FL) detectors, derivatization is used to attach a light-absorbing (chromophore) or light-emitting (fluorophore) tag to the analyte. This is particularly useful if the native molecule has poor or no absorbance/fluorescence at practical wavelengths.

Introduction of Chromophores: To make (1'E)-Dechloromycorrhizin A detectable by HPLC-UV, its hydroxyl groups can be esterified with a reagent containing a highly conjugated aromatic system. For example, benzoyl chloride or p-nitrobenzoyl chloride would introduce a strongly UV-absorbing benzoyl group. Carbonyl groups can be derivatized with reagents like 2,4-dinitrophenylhydrazine (DNPH), which reacts to form a brightly colored hydrazone that can be detected in the visible range.

Introduction of Fluorophores: For even greater sensitivity, a fluorescent tag can be introduced. This approach offers lower detection limits and higher selectivity compared to UV-Vis detection. Reagents like dansyl chloride can react with hydroxyl groups to yield highly fluorescent derivatives. Carbonyl groups are effectively targeted by fluorescent hydrazides, such as dansyl hydrazine, which form fluorescent hydrazones.

| Functional Group | Derivatization Goal | Example Reagent | Resulting Derivative | Detection Method |

| Hydroxyl (-OH) | Add Chromophore | Benzoyl Chloride | Benzoyl Ester | HPLC-UV |

| Hydroxyl (-OH) | Add Fluorophore | Dansyl Chloride | Dansyl Ester | HPLC-FL |

| Carbonyl (C=O) | Add Chromophore | 2,4-Dinitrophenylhydrazine (DNPH) | DNPH-hydrazone | HPLC-UV/Vis |

| Carbonyl (C=O) | Add Fluorophore | Dansyl Hydrazine | Dansyl-hydrazone | HPLC-FL |

Stereoselective Synthesis Methodologies for Isomeric Control

The biological activity of natural products is often dependent on their specific three-dimensional structure, or stereochemistry. (1'E)-Dechloromycorrhizin A possesses multiple stereocenters, and therefore, controlling the stereochemical outcome of its synthesis is paramount. Stereoselective synthesis methodologies aim to produce a single desired stereoisomer out of many possibilities.

The construction of the fused furan and tetrahydrofuran ring systems, which form the core of the Mycorrhizin framework, requires precise control over the formation of new stereocenters. Several powerful strategies are available to synthetic chemists to achieve this:

Substrate Control: Utilizing the existing stereocenters in a molecule to direct the stereochemical outcome of a subsequent reaction.

Auxiliary Control: Temporarily attaching a chiral auxiliary to the starting material, which directs the stereochemistry of a reaction, and is then removed.

Reagent Control: Using a chiral reagent or catalyst to favor the formation of one stereoisomer over another. Asymmetric catalysis, including organocatalysis and transition-metal catalysis, is a particularly powerful tool in this regard.

For the synthesis of the fused furan ring systems found in the Mycorrhizin family, methods such as intramolecular nucleophilic substitution (SN2) reactions, stereoselective cycloadditions, and Lewis acid-mediated ring contractions of larger rings can be employed to set the required relative and absolute stereochemistry. The choice of methodology depends on the specific synthetic route and the location of the stereocenters that need to be controlled.

Structure Activity Relationship Sar Studies of 1 E Dechloromycorrhizin a Analogs

Systematic Modification of Key Functional Groups and Their Influence on Activity

The core structure of (1'E)-Dechloromycorrhizin A, an isobenzofuranone derivative, offers several sites for chemical modification to probe their influence on nematicidal activity. Key functional groups include the lactone ring, the aromatic ring, and the ethylidene side chain. SAR studies on related compounds have provided valuable insights into the importance of these features.

One of the most significant modifications explored in the mycorrhizin family is the halogenation of the aromatic ring. Comparison between Mycorrhizin A and (1'E)-Dechloromycorrhizin A reveals the impact of the chloro group. Studies on the nematode Caenorhabditis elegans have shown that Mycorrhizin A, the chlorinated analog, possesses significantly higher nematicidal activity, with a lethal dose (LD50) of 1 µg/mL. In contrast, (1'E)-Dechloromycorrhizin A exhibits a lower potency with an LD50 of 2 µg/mL. This suggests that the presence of a chlorine atom on the aromatic ring enhances its nematicidal efficacy.

Another critical aspect of the molecule's structure is the side chain at the 3-position of the lactone ring. In (1'E)-Dechloromycorrhizin A, this is an ethylidene group. Comparison with a related natural product, Lachnumon (B1674218), which features a more complex side chain, indicates that modifications in this region can dramatically affect activity. Lachnumon shows a significantly lower nematicidal activity against C. elegans, with an LD50 of 25 µg/mL. This highlights that the nature and conformation of the side chain are critical determinants of biological potency.

While comprehensive studies on the systematic modification of other functional groups of (1'E)-Dechloromycorrhizin A are limited, research on analogous isobenzofuranones suggests that the integrity of the lactone ring is generally essential for activity. Alterations to this core structure often lead to a significant loss of biological function.

| Compound | Key Structural Difference from (1'E)-Dechloromycorrhizin A | Nematicidal Activity (LD50 vs. C. elegans) |

|---|---|---|

| (1'E)-Dechloromycorrhizin A | - | 2 µg/mL |

| Mycorrhizin A | Presence of a chloro group on the aromatic ring | 1 µg/mL |

| Lachnumon | Different side chain at the 3-position | 25 µg/mL |

Impact of Geometrical Isomerism (E/Z) on Biological Potency and Selectivity

The presence of a double bond in the ethylidene side chain of (1'E)-Dechloromycorrhizin A gives rise to geometrical isomers, specifically the (E) and (Z) isomers. The spatial arrangement of substituents around this double bond can significantly influence how the molecule interacts with its biological target, thereby affecting its potency and selectivity.

Research has demonstrated a clear difference in the nematicidal activity between the (E) and (Z) isomers of Dechloromycorrhizin A. The naturally occurring (1'E)-Dechloromycorrhizin A has an LD50 of 2 µg/mL against C. elegans. Its counterpart, (1'Z)-Dechloromycorrhizin A, exhibits the same level of potency, with an identical LD50 of 2 µg/mL. This indicates that for nematicidal activity against C. elegans, the geometry of the ethylidene side chain does not appear to be a critical factor in determining potency.

This finding is noteworthy as in many other classes of biologically active compounds, a distinct preference for one geometric isomer over the other is often observed. The equivalent potency of the (E) and (Z) isomers of this compound might suggest a degree of flexibility in the binding site of its molecular target or that the side chain's geometry is not a primary determinant for the specific interaction leading to nematicidal effects in this particular organism.

| Compound | Geometrical Isomer | Nematicidal Activity (LD50 vs. C. elegans) |

|---|---|---|

| (1'E)-Dechloromycorrhizin A | E-isomer | 2 µg/mL |

| (1'Z)-Dechloromycorrhizin A | Z-isomer | 2 µg/mL |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For (1'E)-Dechloromycorrhizin A and its analogs, QSAR studies are instrumental in predicting the activity of novel derivatives and in understanding the key molecular properties that govern their nematicidal effects.

Although specific QSAR models exclusively for (1'E)-Dechloromycorrhizin A analogs are not extensively documented in publicly available literature, QSAR studies on the broader class of isobenzofuranones and other nematicidal fungal metabolites provide a framework for understanding the potential descriptors that could influence activity. These studies often identify a combination of electronic, steric, and hydrophobic parameters as being crucial for biological potency.

For a hypothetical QSAR model of this compound analogs, key descriptors would likely include:

Electronic Descriptors: Such as the Hammett constant (σ) for substituents on the aromatic ring, which would quantify the electron-donating or withdrawing nature of these groups. The enhanced activity of the chlorinated Mycorrhizin A suggests that electronic effects play a significant role.

Steric Descriptors: Molar refractivity (MR) or Taft's steric parameter (Es) could be used to model the influence of the size and shape of substituents, particularly on the side chain, on the interaction with the target. The substantial drop in activity observed with the bulkier side chain of Lachnumon underscores the importance of steric factors.

Hydrophobic Descriptors: The partition coefficient (logP) is a common descriptor to account for the hydrophobicity of the molecule, which influences its ability to cross biological membranes and reach its target site.

The development of a robust QSAR model for this class of compounds would enable the virtual screening of a large library of potential analogs, prioritizing the synthesis and biological testing of the most promising candidates, thereby accelerating the discovery of more potent nematicides.

Ligand-Target Interaction Analysis and Binding Site Characterization

Understanding how (1'E)-Dechloromycorrhizin A interacts with its molecular target at an atomic level is fundamental to elucidating its mechanism of action and for the rational design of improved analogs. Ligand-target interaction analysis, often employing computational methods like molecular docking, aims to predict the binding mode and identify the key amino acid residues involved in the interaction.

The specific molecular target of (1'E)-Dechloromycorrhizin A in nematodes has not yet been definitively identified in the available scientific literature. However, based on the activity of other natural product nematicides, potential targets could include enzymes or receptors crucial for nematode survival, such as acetylcholinesterase, ion channels, or components of developmental pathways.

In the absence of an experimentally determined target structure, homology modeling could be employed to generate a three-dimensional model of a putative target protein from a related organism. Subsequently, molecular docking simulations could be performed to predict the binding pose of (1'E)-Dechloromycorrhizin A and its analogs within the active site of the modeled target.

A typical molecular docking study would involve:

Preparation of the Ligand and Receptor: Generating 3D structures of the this compound analogs and the target protein.

Docking Simulation: Using algorithms to explore the conformational space of the ligand within the binding site of the receptor and to score the different poses based on their predicted binding affinity.

Analysis of Binding Interactions: Identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the binding site.

Such studies could reveal, for instance, that the lactone carbonyl group acts as a hydrogen bond acceptor, while the aromatic ring engages in π-π stacking interactions with aromatic residues in the binding pocket. The ethylidene side chain would likely occupy a specific hydrophobic pocket, explaining the observed sensitivity to steric bulk. The results of these in silico analyses would provide valuable hypotheses about the binding mode that could be tested experimentally, ultimately guiding the design of new analogs with enhanced affinity and selectivity for the target.

Ecological Implications and Natural Role of 1 E Dechloromycorrhizin a

Role in Fungal-Environment Interactions and Interspecies Communication

Fungi continuously interact with their environment, and chemical signaling is a primary mode of this interaction. Secondary metabolites, such as (1'E)-Dechloromycorrhizin A, are likely key components of the chemical language fungi use to communicate with other organisms in their vicinity. This can include intraspecies communication to coordinate growth and development, as well as interspecies communication with bacteria, plants, and other fungi. Such chemical communication can influence the establishment of symbiotic or pathogenic relationships and mediate competition for resources. The production of bioactive compounds is a critical strategy for fungi to navigate and manipulate their complex environments.

Interspecies communication, a field that explores interactions between different species, is often mediated by chemical cues. Fungi, through the production of metabolites, can influence the behavior and physiology of surrounding organisms. While direct evidence for the role of (1'E)-Dechloromycorrhizin A in interspecies communication is not yet available, it is plausible that this compound contributes to the intricate web of chemical signaling in the soil, potentially acting as a signaling molecule to either attract or repel other microorganisms.

Contribution to Fungal Defense Mechanisms against Soil Organisms

One of the primary roles of fungal secondary metabolites is defense. Fungi, being sessile organisms, rely on a chemical arsenal to protect themselves from a wide range of antagonists, including bacteria, competing fungi, and fungivorous animals. The production of toxins and other bioactive compounds is a fundamental defense strategy. These defense effectors can be secreted to act against microbial competitors or stored within fungal cells to deter predators.

The chemical defense of fungi is a complex and inducible system. For example, a challenge by bacteria or arthropods can lead to the induction of gene clusters responsible for the biosynthesis of antimicrobial and cytotoxic secondary metabolites. This suggests that fungi can perceive threats and respond by producing specific defensive compounds. While the specific triggers for the production of (1'E)-Dechloromycorrhizin A are unknown, its biological activity suggests a potential role in defending the producing fungus against certain soil organisms.

Interaction with Soil Microbial Communities and Nematode Populations in Natural Habitats

The soil is a complex ecosystem teeming with a diverse array of microorganisms and invertebrates. Fungal metabolites play a significant role in structuring these communities. (1'E)-Dechloromycorrhizin A, isolated from the fungus Lachnum papyraceum, has demonstrated notable nematicidal activity. nih.gov Research has shown that this compound is effective against the free-living nematode Caenorhabditis elegans but exhibits almost no activity against the root-knot nematode Meloidogyne incognita. nih.gov

This selective toxicity suggests a specific ecological role in interacting with particular nematode species. In its natural habitat, the production of (1'E)-Dechloromycorrhizin A could help the fungus protect its mycelial network from grazing by certain nematodes, thereby providing a competitive advantage. The differential activity also highlights the specificity of interactions between fungal metabolites and other soil organisms.

Nematicidal Activity of (1'E)-Dechloromycorrhizin A

| Organism | Activity | LD50 (μg/mL) | Reference |

|---|---|---|---|

| Caenorhabditis elegans | Active | 2 | nih.gov |

| Meloidogyne incognita | Almost inactive | >100 | nih.gov |

The interaction between fungi and nematodes is a well-established ecological dynamic. Some fungi have evolved mechanisms to trap and consume nematodes, while others produce nematicidal compounds as a defense mechanism. The presence of compounds like (1'E)-Dechloromycorrhizin A in the chemical repertoire of Lachnum papyraceum points to its involvement in these intricate predator-prey or competitive interactions within the soil food web.

Potential Biogeochemical Cycling Perturbations Induced by the Metabolite

Fungi are key players in biogeochemical cycles, particularly in the decomposition of organic matter and nutrient cycling. The production of secondary metabolites can indirectly influence these large-scale processes by altering the composition and activity of soil microbial communities. By inhibiting the growth of certain organisms, such as specific nematode species, (1'E)-Dechloromycorrhizin A could potentially alter the flow of nutrients and energy through the soil ecosystem.

Major perturbations of natural biogeochemical cycles can be caused by a variety of factors, including the introduction of bioactive compounds. While the impact of a single metabolite like (1'E)-Dechloromycorrhizin A on a macro scale is likely to be localized and dependent on its concentration and persistence in the environment, the cumulative effect of the vast array of fungal secondary metabolites undoubtedly shapes the rates and pathways of biogeochemical processes. For instance, by influencing the populations of microbial grazers, such compounds can affect microbial biomass turnover and the mineralization of nutrients. However, specific studies linking (1'E)-Dechloromycorrhizin A to perturbations in biogeochemical cycles have not been conducted.

Q & A

Q. How can researchers ensure transparency when publishing negative or inconclusive results for this compound?

- Methodological Answer : Adhere to FAIR data principles:

- Negative results : Detail assay conditions and statistical power calculations to rule out Type II errors.

- Inconclusive data : Use Bayesian statistics to quantify uncertainty and suggest follow-up experiments .

Theoretical and Interdisciplinary Links

Q. How can computational chemistry enhance the understanding of (1'E)-Dechloromycorrhizin A’s reactivity and stability?

Q. What conceptual frameworks are critical for contextualizing the ecological impacts of (1'E)-Dechloromycorrhizin A?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.